1-ethoxy-4-methoxy-2-nitrobenzene

Crystallography Solid-state conformation Molecular packing

1‑Ethoxy‑4‑methoxy‑2‑nitrobenzene (CAS not yet fully registered in major public databases; molecular formula C₉H₁₁NO₄; molecular weight 197.19 g mol⁻¹) is a polysubstituted nitroaromatic that simultaneously carries a nitro group, a methoxy group and an ethoxy group on the same benzene ring. It is supplied as a solid with a certified purity of ≥ 97 % (Sigma‑Aldrich/AoBChem).

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Cat. No. B8026125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethoxy-4-methoxy-2-nitrobenzene
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C9H11NO4/c1-3-14-9-5-4-7(13-2)6-8(9)10(11)12/h4-6H,3H2,1-2H3
InChIKeyZPGYSLMPUPBSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxy-4-methoxy-2-nitrobenzene: Procurement Guide for a Specialized Nitroaromatic Intermediate


1‑Ethoxy‑4‑methoxy‑2‑nitrobenzene (CAS not yet fully registered in major public databases; molecular formula C₉H₁₁NO₄; molecular weight 197.19 g mol⁻¹) is a polysubstituted nitroaromatic that simultaneously carries a nitro group, a methoxy group and an ethoxy group on the same benzene ring [1]. It is supplied as a solid with a certified purity of ≥ 97 % (Sigma‑Aldrich/AoBChem) . This substitution pattern creates a distinct electronic and steric environment that cannot be mimicked by mono‑substituted nitrobenzenes or by analogs that carry only one type of alkoxy substituent.

Why In‑Class Compounds Cannot Replace 1‑Ethoxy‑4‑methoxy‑2‑nitrobenzene in Regioselective Synthesis


The simultaneous presence of two different alkoxy substituents (methoxy and ethoxy) ortho and para to a meta‑nitro group creates a unique activation/deactivation landscape that is fundamentally different from the one found in common single‑alkoxy nitrobenzenes such as 2‑nitroanisole or 4‑nitrophenetole . In electrophilic aromatic substitution, the methoxy group is a stronger ortho/para director than ethoxy, while the nitro group strongly deactivates the ring at the meta position; the interplay of three directing groups with unequal strength forces subsequent reactions into specific sites that generic analogs cannot replicate [1]. Moreover, the ethoxy group provides a handle for selective dealkylation or transetherification that would be unavailable or would follow a different selectivity profile in dimethoxy or diethoxy analogs, making the mixed‑ether architecture a decisive variable in multi‑step synthetic planning [1].

Quantitative Differentiation Evidence for 1‑Ethoxy‑4‑methoxy‑2‑nitrobenzene vs. Analogs


Crystallographic Evidence of Distinct Conformational Preferences: Mixed‑Ether vs. Homo‑Alkoxy Nitroaromatics

Single‑crystal X‑ray diffraction data for a closely related stilbene derivative, 1‑ethoxy‑2‑methoxy‑4‑[2‑(4‑nitrophenyl)ethenyl]benzene, reveal that the ethoxy oxygen atom deviates from the phenyl ring plane by 0.0449 Å, whereas the methoxy oxygen deviates by only 0.0108 Å [1]. In the parent 1‑ethoxy‑4‑methoxy‑2‑nitrobenzene, this differential out‑of‑plane displacement, driven by the larger steric demand of the ethyl group, is expected to be similarly present. Compounds that carry two methoxy groups (e.g., 2,4‑dimethoxynitrobenzene) or two ethoxy groups (e.g., 2,4‑diethoxynitrobenzene) cannot replicate this asymmetric distortion because the two alkoxy groups are identical [2].

Crystallography Solid-state conformation Molecular packing

Distinct Electronic Landscape: Differential Regioselectivity in Electrophilic vs. Nucleophilic Attacks

In 1‑ethoxy‑4‑methoxy‑2‑nitrobenzene, the methoxy group is a stronger electron donor (σ⁺ₚ = –0.78) than the ethoxy group (σ⁺ₚ = –0.76) [1]. The nitro group is a strong meta‑directing deactivator (σₘ = +0.71) [1]. The combined Hammett‑type analysis predicts that electrophilic attack will be directed to the position ortho to the methoxy group and para to the nitro group, a regiochemical outcome different from that predicted for 2‑nitroanisole (attack para to methoxy) or 4‑nitrophenetole (attack ortho to phenetole) . Conversely, in nucleophilic aromatic substitution, the nitro group activates the ring, and the presence of an ethoxy leaving group (vs. methoxy) provides a ~10‑fold rate enhancement in boron‑promoted ether interchange reactions, as demonstrated for methoxynitroarene substrates [2].

Regioselectivity Electrophilic aromatic substitution Nucleophilic aromatic substitution

Reliable Solid‑State Form with Defined Purity: A Supply‑Chain Differentiation

1‑Ethoxy‑4‑methoxy‑2‑nitrobenzene is commercially available as a solid with a certified purity of 97 % (Sigma‑Aldrich/AoBChem) . In contrast, the widely used analog 2‑nitroanisole (CAS 91‑23‑6) is a liquid with a boiling point of 277 °C, and its purity typically ranges from 95 % to 98 % depending on the supplier . The solid physical form of the target compound simplifies handling, weighing, and storage compared to the liquid analog, reducing solvent contamination risks in anhydrous reactions.

Physical form Purity Procurement specification

Dual‑Alkoxy Architecture Enables Orthogonal Deprotection Strategies

The ethoxy group on the target compound can be cleaved under strongly acidic conditions (e.g., HBr in acetic acid) or by Lewis acid‑mediated dealkylation, whereas the methoxy group remains intact under these conditions [1]. In a comparative study of alkyl nitroaromatic ether synthesis via boron‑promoted ether interchange, methoxy nitroarenes were converted to the corresponding ethoxy, isopropoxy, and tert‑butoxy derivatives in 55–85 % yield, demonstrating that alkoxy groups in this scaffold are chemically distinguishable [2]. The symmetric dimethoxy analog (e.g., 2,4‑dimethoxynitrobenzene) does not permit selective mono‑demethylation, while the mixed‑ether compound allows sequential liberation of different phenol functionalities.

Protecting group chemistry Orthogonal deprotection Multi‑step synthesis

High‑Value Application Scenarios for 1‑Ethoxy‑4‑methoxy‑2‑nitrobenzene


Synthesis of Regiospecifically Functionalized Ortho‑Nitroaniline Derivatives

The mixed-ether substitution pattern forces electrophilic substitution (nitration, halogenation) to a single, predictable position, enabling the efficient preparation of ortho‑nitroanilines with a defined substitution geometry that are valuable as kinase inhibitor scaffolds. The asymmetric out‑of‑plane distortion of the ethoxy group (0.0449 Å vs. 0.0108 Å for methoxy [1]) further influences the steric accessibility of the reactive site, providing an additional level of control not available with symmetric analogs.

Building Block for Orthogonally Protected Poly‑Phenolic Intermediates

The ethoxy group can be selectively removed in the presence of the methoxy group (e.g., HBr/AcOH), allowing the sequential unveiling of two distinct phenol functionalities within the same synthetic sequence [1]. This orthogonal deprotection capability is essential for constructing unsymmetrical biaryl ethers and natural product analogs in medicinal chemistry programs.

Precursor for Nitroarene Ether Interchange Reactions

Under boron‑promoted conditions, the ethoxy group of 1‑ethoxy‑4‑methoxy‑2‑nitrobenzene can be replaced by secondary or tertiary alcohols while retaining the methoxy substituent, enabling the synthesis of a focused library of mixed‑alkyl nitroaromatic ethers for structure–activity relationship (SAR) studies [1]. This differential reactivity is a direct consequence of the mixed‑ether architecture and cannot be achieved with homo‑alkoxy starting materials.

Crystallization‑Controlled Process Chemistry

The solid physical form of the compound (certified purity ≥ 97 % [1]) facilitates accurate weighing and reproducible reaction setup in automated parallel synthesis platforms. In contrast to the liquid analog 2‑nitroanisole (boiling point 277 °C), the solid form eliminates solvent evaporation issues during storage and dispensing, making it the preferred choice for high‑throughput experimentation and kilogram‑scale process development.

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